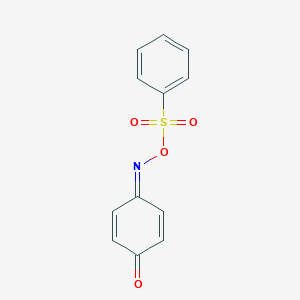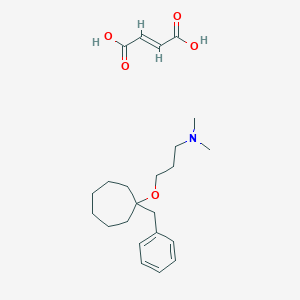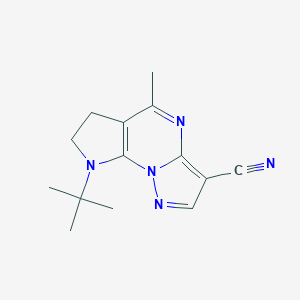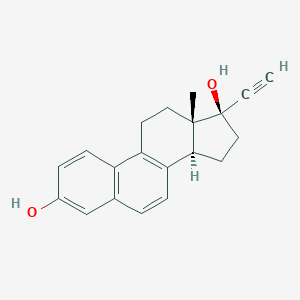
5-(Trifluoroacetyl)thiophene-2-carboxylic acid
Descripción general
Descripción
5-(Trifluoroacetyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H3F3O3S and a molecular weight of 224.16 g/mol . This compound is characterized by the presence of a trifluoroacetyl group attached to a thiophene ring, which is further substituted with a carboxylic acid group at the 2-position . It is commonly used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoroacetyl)thiophene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with thiophene-2-carboxylic acid as the starting material.
Trifluoroacetylation: The thiophene-2-carboxylic acid undergoes trifluoroacetylation using trifluoroacetic anhydride in the presence of a catalyst such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoroacetyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, aqueous or organic solvent.
Reduction: Lithium aluminum hydride; reaction conditionslow temperature, inert atmosphere.
Substitution: Amines, alcohols; reaction conditionsroom temperature, organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
5-(Trifluoroacetyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoroacetyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can influence pathways related to inflammation, cell proliferation, and apoptosis, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: Similar structure but with a fluorophenyl group instead of a trifluoroacetyl group.
Thiophene-2-carboxylic acid: Lacks the trifluoroacetyl group, making it less reactive in certain chemical reactions.
Uniqueness
5-(Trifluoroacetyl)thiophene-2-carboxylic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific applications .
Propiedades
IUPAC Name |
5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O3S/c8-7(9,10)5(11)3-1-2-4(14-3)6(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNFOQDCQDBAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














